Citric acid, calcium salt

Description

Calcium citrate is a salt typically used as a source of calcium in a variety of over the counter supplements.

Calcium Citrate is the citrate salt of calcium. An element necessary for normal nerve, muscle, and cardiac function, calcium as the citrate salt helps to maintain calcium balance and prevent bone loss when taken orally. This agent may also be chemopreventive for colon and other cancers. (NCI04)

A colorless crystalline or white powdery organic, tricarboxylic acid occurring in plants, especially citrus fruits, and used as a flavoring agent, as an antioxidant in foods, and as a sequestrating agent. (McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed)

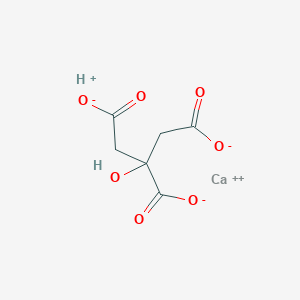

Structure

3D Structure of Parent

Properties

IUPAC Name |

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAQSUUGMSOBHW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ca3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061148 | |

| Record name | Tricalcium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] | |

| Record name | TRICALCIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tricalcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

813-94-5, 7693-13-2 | |

| Record name | Calcium citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricalcium dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86117BWO7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

synthesis of calcium citrate nanoparticles characterization techniques

An In-Depth Technical Guide to the Synthesis and Characterization of Calcium Citrate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium citrate nanoparticles (CCNPs) are emerging as highly promising materials in the biomedical field, particularly in drug delivery and therapeutics, owing to their biocompatibility and biodegradability.[1] This guide provides a comprehensive overview of the synthesis and characterization of CCNPs. It delves into the mechanistic details of common synthesis methodologies, including precipitation and sol-gel techniques, and offers a thorough examination of the critical characterization techniques required to ensure the quality, efficacy, and safety of these nanomaterials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical insights necessary for the successful synthesis and analysis of calcium citrate nanoparticles.

PART 1: Synthesis of Calcium Citrate Nanoparticles

The synthesis of calcium citrate nanoparticles with controlled size, morphology, and stability is paramount for their application in various fields. The choice of synthesis method significantly influences the physicochemical properties of the resulting nanoparticles. This section explores two widely employed methods: precipitation and sol-gel synthesis.

1.1. Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing calcium citrate nanoparticles.[2] It relies on the controlled reaction between a calcium salt and a citrate salt in a solution, leading to the formation of insoluble calcium citrate nanoparticles.

Causality Behind Experimental Choices:

-

Precursor Selection: Calcium chloride (CaCl₂) and trisodium citrate (Na₃C₆H₅O₇) are common precursors due to their high solubility in aqueous solutions, ensuring a homogenous reaction environment. The purity of these precursors is critical to avoid the incorporation of unwanted impurities into the nanoparticle lattice.

-

Solvent System: The choice of solvent and the addition of co-solvents like ethanol can influence the supersaturation state of the solution, thereby controlling the nucleation and growth of the nanoparticles.[3] Ethanol reduces the solubility of calcium citrate, promoting precipitation and leading to the formation of smaller, more uniform nanoparticles.[3]

-

Molar Ratio: The molar ratio of calcium ions to citrate ions is a critical parameter that dictates the stoichiometry and crystal structure of the final product.[4] A precise molar ratio ensures the formation of the desired calcium citrate phase.[4]

-

Stirring and Temperature: Continuous stirring ensures uniform mixing of reactants and prevents agglomeration of the newly formed nanoparticles. Temperature control is crucial as it affects the solubility of the reactants and the kinetics of the precipitation reaction.

Experimental Protocol: Precipitation Synthesis of Calcium Citrate Nanoparticles

-

Preparation of Precursor Solutions:

-

Prepare a 2.0 M aqueous solution of calcium chloride (CaCl₂).

-

Prepare a 1.0 M aqueous solution of trisodium citrate.

-

-

Reaction Setup:

-

In a beaker, combine 100 mg of a therapeutic agent (e.g., eugenol) with 2.00 mL of 0.375 M NaOH solution.

-

Add 5.00 mL of the 1.00 M trisodium citrate solution to the mixture.

-

Stir the resulting solution at room temperature for 10 minutes.

-

-

Nanoparticle Precipitation:

-

While stirring, add 3.25 mL of the 2.00 M calcium chloride solution to the reaction mixture. A milky suspension will form, indicating the precipitation of calcium citrate nanoparticles.

-

Continue stirring at room temperature for an additional 30 minutes to ensure complete reaction and uniform particle growth.

-

-

Purification:

-

Centrifuge the suspension to separate the nanoparticles from the reaction medium.

-

Wash the collected solid pellet with deionized water three times to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified nanoparticles in a vacuum oven overnight to obtain a fine white powder.[1]

-

Diagram: Precipitation Synthesis Workflow

Caption: Workflow for precipitation synthesis of CCNPs.

1.2. Sol-Gel Method

The sol-gel method is a versatile technique that allows for the synthesis of nanoparticles with high purity and homogeneity at relatively low temperatures.[5][6] This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

Causality Behind Experimental Choices:

-

Precursors and Complexing Agent: Calcium nitrate and citric acid are commonly used as precursors.[7] Citric acid acts as a chelating agent, forming a stable complex with calcium ions, which prevents premature precipitation and allows for controlled hydrolysis and condensation reactions.[7][8]

-

Solvent: Water is the typical solvent, providing the medium for the dissolution of precursors and the subsequent hydrolysis reactions.

-

pH Control: The pH of the solution influences the rate of hydrolysis and condensation, which in turn affects the gelation time and the final properties of the nanoparticles.

-

Calcination Temperature: The final heat treatment (calcination) is a critical step to remove organic residues and induce crystallization of the desired calcium citrate phase. The temperature and duration of calcination must be carefully controlled to achieve the desired crystallinity and particle size.[8]

Experimental Protocol: Sol-Gel Synthesis of Calcium Citrate Nanoparticles

-

Sol Preparation:

-

Dissolve calcium nitrate and citric acid in distilled water in a stoichiometric ratio. The concentration of citric acid can be varied to investigate its effect on particle size.[8]

-

-

Gelation:

-

Heat the solution with continuous stirring to evaporate the solvent and promote the formation of a viscous gel.

-

-

Drying:

-

Dry the gel in an oven to remove the remaining solvent.

-

-

Calcination:

-

Calcine the dried gel at a specific temperature (e.g., 600°C for 5 hours) to obtain the final calcium citrate nanoparticles.[8]

-

Diagram: Sol-Gel Synthesis Workflow

Caption: Workflow for sol-gel synthesis of CCNPs.

PART 2: Characterization Techniques for Calcium Citrate Nanoparticles

Thorough characterization of the synthesized calcium citrate nanoparticles is essential to understand their physicochemical properties and to ensure their suitability for the intended application. A multi-technique approach is necessary to obtain a comprehensive understanding of the nanoparticle's size, morphology, crystal structure, chemical composition, and thermal stability.

2.1. Size and Morphology Analysis

2.1.1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a solution.[9][10][11] It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[12][13]

Expertise & Experience: DLS provides the hydrodynamic diameter, which includes the nanoparticle core and any solvated layers on its surface. Therefore, DLS sizes are typically larger than those measured by microscopy techniques.[10] It is a powerful tool for assessing the aggregation state of nanoparticles in solution.[9]

Experimental Protocol: DLS Analysis

-

Sample Preparation: Disperse the synthesized calcium citrate nanoparticles in a suitable solvent (e.g., deionized water) at a low concentration to avoid multiple scattering effects.

-

Instrument Setup: Use a DLS instrument equipped with a laser and a detector positioned at a specific angle (e.g., 173° back-scattering).[9]

-

Measurement: The instrument measures the time-dependent fluctuations in the scattered light intensity.

-

Data Analysis: The autocorrelation function of the intensity fluctuations is analyzed to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.[11]

2.1.2. Transmission Electron Microscopy (TEM)

TEM is a high-resolution imaging technique that provides direct visualization of the size, shape, and morphology of individual nanoparticles.[14][15][16] It operates by transmitting a beam of electrons through an ultrathin sample.[16]

Expertise & Experience: TEM offers superior resolution compared to light microscopy, allowing for the observation of nanoscale features.[14] It is the preferred method for directly measuring nanoparticle size and size distribution.[15] However, it's important to analyze a statistically significant number of particles to obtain a representative size distribution.[17]

Experimental Protocol: TEM Analysis

-

Sample Preparation: Disperse the nanoparticle powder in a solvent and deposit a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid). Allow the solvent to evaporate completely.

-

Imaging: Place the grid in the TEM and operate at a suitable accelerating voltage (e.g., 100 keV).[15]

-

Data Acquisition: Capture images at various magnifications to observe the overall morphology and individual particle details.

-

Image Analysis: Use image analysis software to measure the dimensions of a large number of individual particles to determine the average size and size distribution.

2.1.3. Scanning Electron Microscopy (SEM)

SEM is another electron microscopy technique that provides high-resolution, three-dimensional images of the surface morphology of nanoparticles.[18][19] It works by scanning the sample surface with a focused beam of electrons and detecting the scattered electrons.[18]

Expertise & Experience: SEM is particularly useful for visualizing the surface topography and aggregation state of nanoparticles.[20][21] While it provides valuable morphological information, TEM generally offers higher resolution for individual particle size determination.

Experimental Protocol: SEM Analysis

-

Sample Preparation: Mount the nanoparticle powder onto a conductive stub and coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging effects.[21]

-

Imaging: Place the stub in the SEM chamber and operate under vacuum.

-

Data Acquisition: Scan the sample with the electron beam and collect the signals from secondary or backscattered electrons to generate an image.

-

Image Analysis: Analyze the images to assess the surface morphology, particle shape, and degree of agglomeration.

Table 1: Comparison of Size and Morphology Characterization Techniques

| Technique | Principle | Information Obtained | Advantages | Limitations |

| DLS | Measures fluctuations in scattered light due to Brownian motion.[12][13] | Hydrodynamic diameter, size distribution, aggregation state.[9][10] | Fast, non-invasive, provides information in solution.[10][11] | Sensitive to large particles and aggregates, provides an intensity-weighted average.[10] |

| TEM | Transmits an electron beam through a thin sample.[16] | Direct measurement of size, shape, morphology, and internal structure.[14][15][16] | High resolution, provides direct visualization.[14][15] | Requires high vacuum, sample preparation can introduce artifacts, analysis of a small sample area.[17] |

| SEM | Scans the sample surface with an electron beam.[18] | Surface morphology, topography, size, and shape.[18][19][20] | High-resolution 3D imaging, large depth of field.[18][22] | Requires conductive samples or coating, lower resolution than TEM for individual particles. |

2.2. Structural and Chemical Analysis

2.2.1. X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique used to determine the crystal structure, phase composition, and crystallite size of nanoparticles.[23][24] It is based on the principle of Bragg's law, where X-rays are diffracted by the crystalline lattice of the material.[23][24]

Expertise & Experience: The position and intensity of the diffraction peaks provide a unique "fingerprint" of the crystalline phase.[25] The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.[23][26]

Experimental Protocol: XRD Analysis

-

Sample Preparation: Prepare a powdered sample of the calcium citrate nanoparticles.

-

Data Collection: Mount the sample in an X-ray diffractometer and scan over a range of 2θ angles.

-

Data Analysis:

-

Identify the crystalline phases present by comparing the diffraction pattern to a reference database (e.g., JCPDS).

-

Calculate the average crystallite size from the peak broadening using the Scherrer equation.

-

2.2.2. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the nanoparticles and to confirm the presence of citrate.[27][28] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[29][30]

Expertise & Experience: The FTIR spectrum provides information about the chemical bonds within the material. Characteristic peaks for carboxylate groups (from citrate) and potentially hydroxyl groups can be identified.[1][3]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.[31]

-

Data Collection: Place the sample in the FTIR spectrometer and record the spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in calcium citrate.

Diagram: Characterization Workflow

Caption: Comprehensive characterization workflow for CCNPs.

2.3. Thermal Stability Analysis

2.3.1. Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[32][33][34] It is used to determine the thermal stability and composition of the nanoparticles.[32][35]

Expertise & Experience: The TGA curve provides information about decomposition temperatures and the amount of residual mass.[32] For calcium citrate nanoparticles, TGA can be used to quantify the amount of hydrated water and the decomposition of the citrate component.[3]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the nanoparticle powder in a TGA crucible.

-

Instrument Setup: Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

-

Data Collection: Record the mass of the sample as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and to determine the percentage of mass loss at each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[32]

PART 3: Data Interpretation and Validation

A self-validating system of characterization involves cross-verifying the results from different techniques. For instance, the particle size obtained from TEM and SEM should be in reasonable agreement, keeping in mind that DLS will provide a larger hydrodynamic diameter. Similarly, the crystalline phase identified by XRD should be consistent with the functional groups detected by FTIR. This integrated approach to data analysis provides a higher level of confidence in the characterization results.

Table 2: Expected Characterization Results for Calcium Citrate Nanoparticles

| Characterization Technique | Expected Results |

| DLS | Hydrodynamic diameter in the nanometer range with a low polydispersity index (PDI), indicating a narrow size distribution. A negative zeta potential is expected due to the citrate coating.[36][37][38] |

| TEM/SEM | Spherical or near-spherical morphology with a uniform size distribution in the nanometer range.[39] |

| XRD | Diffraction peaks corresponding to a specific crystalline phase of calcium citrate (e.g., calcium citrate tetrahydrate).[3] |

| FTIR | Characteristic absorption bands for carboxylate groups (COO⁻) from the citrate molecule, typically in the regions of 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹.[1][3] |

| TGA | A multi-step weight loss profile corresponding to the loss of water of hydration followed by the decomposition of the citrate component. |

Conclusion

The synthesis and characterization of calcium citrate nanoparticles require a systematic and multi-faceted approach. The choice of synthesis method, whether precipitation or sol-gel, profoundly impacts the resulting nanoparticle properties. A comprehensive characterization suite, including DLS, TEM, SEM, XRD, FTIR, and TGA, is indispensable for a complete understanding of their physical, chemical, and thermal characteristics. By carefully controlling the synthesis parameters and employing a rigorous characterization workflow, researchers can produce high-quality calcium citrate nanoparticles with tailored properties for advanced applications in drug delivery and biomedical engineering.

References

- Transmission Electron Microscopy. (n.d.).

- nanoComposix. (n.d.). Dynamic Light Scattering (DLS) Nanoparticle Analysis.

- Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis.

- MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing.

- Wyatt Technology. (n.d.). dynamic light scattering (DLS).

- HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis.

- nanoComposix. (n.d.). TEM Nanoparticle Analysis.

- nanoComposix. (n.d.). SEM Nanoparticle Analysis.

- ResearchGate. (2025). Preparation and properties of calcium citrate nanosheets for bone graft substitute.

- AZoNano. (2025). Using XRD for Structural Analysis in Nanomaterials.

- National Cancer Institute. (n.d.). Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis.

- Thermo Fisher Scientific. (n.d.). Scanning Electron Microscope | SEM Nanoparticles.

- AZoOptics. (2022). The Use of X-Ray Diffraction for Nanoparticle Characterization.

- MDPI. (n.d.). Correlative Multi-Scale Characterization of Nanoparticles Using Transmission Electron Microscopy.

- AZoOptics. (2022). The Use of Scanning Electron Microscopy for Nanoparticle Detection.

- Rocky Mountain Labs. (2024). SEM Analysis for Nanotechnology.

- AZoNano. (2022). What is Thermogravimetric Analysis (TGA) in Nanotechnology?.

- Drawell. (n.d.). What Types of Nanomaterials Are Usually Analyzed by XRD.

- Process Street. (n.d.). How To Measure Nanoparticle Size Distribution Using Scanning Electron Microscopy Sem And Microsoft Visio.

- DTIC. (2018). Characterization of Nanosized Crystallites Using X ray Diffraction (XRD): Standard Operating Procedure Series.

- MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.

- National Cancer Institute. (n.d.). Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM).

- RSC Publishing. (2025). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review.

- ResearchGate. (2025). (PDF) Transmission Electron Microscopy as Best Technique for Characterization in Nanotechnology.

- Chemistry For Everyone. (2025). How Is XRD Used To Determine The Size Of Nanoparticles?.

- RSC Publishing. (n.d.). Calcium citrate nanoparticles as a new frontier in metabolic acidosis treatment.

- PubMed. (2025). Calcium citrate nanoparticles as a new frontier in metabolic acidosis treatment.

- National Institute of Standards and Technology. (n.d.). Thermal Analysis of Nanoparticles: Methods, Kinetics, and Recent Advances.

- Google Patents. (n.d.). CN103755552A - Preparation method of nano calcium citrate.

- NIH. (2021). Development of Eugenol-Embedded Calcium Citrate Nanoparticles as a Local Anesthetic Agent.

- PubMed. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.

- MDPI. (n.d.). Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA).

- ResearchGate. (n.d.). (PDF) Characterization of Nanoparticles by FTIR and FTIR-Microscopy.

- Analytical Chemistry. (2015). Characterization of Nanoparticles by Solvent Infrared Spectroscopy.

- ResearchGate. (n.d.). (PDF) Sol-gel synthesis of calcium nanomaterial for paper conservation.

- Slideshare. (n.d.). Thermogravimetric analysis for the characterization of nanomaterials detail.pptx.

- ACS Publications. (2021). Development of Eugenol-Embedded Calcium Citrate Nanoparticles as a Local Anesthetic Agent | ACS Omega.

- ResearchGate. (2025). Synthesis and Characterization of Ca3Co4O9 Nanoparticles by Citrate Sol-Gel Method.

- SpringerLink. (n.d.). Calcium carbonate nano- and microparticles: synthesis methods and biological applications.

- ResearchGate. (n.d.). a) Relative frequency shift and (b) zeta potential of Cit-CaF 2 :Eu nanoparticles synthesized at di ff erent pH. ....

- WIPO. (2023). WO/2023/163369 METHOD FOR PREPARING NANO CALCIUM CITRATE.

- ResearchGate. (2025). Synthesis of CaCO3 nanoparticles via citrate method and sequential preparation of CaO and Ca(OH)2 nanoparticles | Request PDF.

- MDPI. (n.d.). Synthesis of Nano-Calcium Oxide from Waste Eggshell by Sol-Gel Method.

- NIH. (n.d.). Sol-gel synthesis of amorphous calcium phosphate nanoparticles in brown rice substrate and assessment of their cytotoxicity and antimicrobial activities.

- Scilit. (2019). Synthesis of Nano-Calcium Oxide from Waste Eggshell by Sol-Gel Method.

Sources

- 1. Development of Eugenol-Embedded Calcium Citrate Nanoparticles as a Local Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103755552A - Preparation method of nano calcium citrate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Nano-Calcium Oxide from Waste Eggshell by Sol-Gel Method | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nanocomposix.com [nanocomposix.com]

- 10. mdpi.com [mdpi.com]

- 11. wyatt.com [wyatt.com]

- 12. solids-solutions.com [solids-solutions.com]

- 13. horiba.com [horiba.com]

- 14. azonano.com [azonano.com]

- 15. nanocomposix.com [nanocomposix.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. nanocomposix.com [nanocomposix.com]

- 19. Scanning Electron Microscope | SEM Nanoparticles | Thermo Fisher Scientific - US [thermofisher.com]

- 20. rockymountainlabs.com [rockymountainlabs.com]

- 21. process.st [process.st]

- 22. azooptics.com [azooptics.com]

- 23. azonano.com [azonano.com]

- 24. azooptics.com [azooptics.com]

- 25. drawellanalytical.com [drawellanalytical.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles | MDPI [mdpi.com]

- 28. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. azonano.com [azonano.com]

- 34. tsapps.nist.gov [tsapps.nist.gov]

- 35. mdpi.com [mdpi.com]

- 36. Calcium citrate nanoparticles as a new frontier in metabolic acidosis treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 37. Calcium citrate nanoparticles as a new frontier in metabolic acidosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. pubs.acs.org [pubs.acs.org]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Tricalcium Dicitrate Tetrahydrate

This guide provides an in-depth exploration of the crystal structure of tricalcium dicitrate tetrahydrate, a compound of significant interest in the pharmaceutical and food industries. We will delve into the intricacies of its three-dimensional arrangement, the experimental methodologies employed for its characterization, and the profound implications of its structural features on its physicochemical properties and applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential calcium salt.

Introduction: The Significance of Crystalline Form in Pharmaceutical Science

The solid-state properties of an active pharmaceutical ingredient (API) or an excipient are critically dependent on its crystal structure. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact solubility, bioavailability, stability, and manufacturability. Tricalcium dicitrate, a widely used calcium supplement and food additive (E333), exists in various hydrated forms, with the tetrahydrate being a common and stable variant.[1] A thorough understanding of its crystal structure is paramount for ensuring product quality, consistency, and efficacy.

Tricalcium dicitrate tetrahydrate's chemical formula is Ca₃(C₆H₅O₇)₂·4H₂O.[2][3] It is valued for its high calcium content (approximately 21%), good bioavailability, and excellent compression characteristics, making it a preferred choice for tablet formulation.[4] The arrangement of calcium ions, citrate molecules, and water molecules within the crystal lattice dictates these desirable properties.

The Crystalline Architecture of Tricalcium Dicitrate Tetrahydrate

The crystal structure of tricalcium dicitrate tetrahydrate has been elucidated primarily through single-crystal and powder X-ray diffraction techniques.[2][5] It crystallizes in the triclinic space group P-1.[3] The structure reveals a complex three-dimensional network where calcium cations are intricately linked by citrate anions and a network of hydrogen bonds involving the water molecules.[6]

Coordination Environment of Calcium Ions

A key feature of the structure is the coordination of the calcium ions. The Ca²⁺ cations are eightfold coordinated, linked by the carboxylate groups of the citrate anions and water molecules.[6] This coordination geometry contributes to the stability of the crystal lattice. The citrate anion, with its three carboxylate groups and a hydroxyl group, acts as a versatile ligand, chelating and bridging the calcium ions to form a robust framework.[2][3]

The Role of Water Molecules

The four water molecules in the formula unit play distinct and crucial roles in the crystal structure. Two of the water molecules are directly coordinated to the calcium ions, participating in the primary coordination sphere. The other two are non-coordinating "crystal water" molecules, held within the lattice by hydrogen bonds.[6] This arrangement of water molecules is critical to the stability of the tetrahydrate form and influences its dehydration behavior.[7] The formula is more descriptively written as [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O to reflect these different roles.[6]

Polymorphism and Related Hydrates

It is important to note that calcium citrate can exist in other hydrated forms, such as a hexahydrate, and an anhydrous form.[2][5] The tetrahydrate itself has been reported to have different polymorphs, with variations in the coordination of the water molecules.[2][3] The specific crystalline phase obtained can be influenced by the synthesis conditions, such as temperature and the concentration of reactants.[3][7] The naturally occurring mineral form of tricalcium dicitrate tetrahydrate is known as Earlandite.[2][6]

Experimental Determination of the Crystal Structure

The elucidation of the crystal structure of tricalcium dicitrate tetrahydrate is a multi-step process involving synthesis of high-quality crystals, acquisition of diffraction data, and refinement of the structural model.

Synthesis and Crystal Growth

Single crystals of tricalcium dicitrate tetrahydrate suitable for X-ray diffraction can be obtained via hydrothermal synthesis.[3][6] This method involves the reaction of a calcium salt (e.g., calcium carbonate or calcium nitrate) with citric acid in an aqueous solution under elevated temperature and pressure.

Experimental Protocol: Hydrothermal Synthesis

-

Reactant Preparation: A stoichiometric mixture of a high-purity calcium source (e.g., calcium carbonate) and citric acid is prepared.

-

Aqueous Suspension: The reactants are suspended in deionized water in a Teflon-lined autoclave.

-

Hydrothermal Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 160°C) for a prolonged period (e.g., 72 hours) to facilitate the crystallization process.[3]

-

Crystal Recovery: After cooling to room temperature, the resulting needle-shaped crystals are filtered, washed with deionized water and ethanol, and dried.

Caption: Hydrothermal synthesis workflow for tricalcium dicitrate tetrahydrate.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the cornerstone technique for crystal structure determination. Both powder XRD (PXRD) and single-crystal XRD are employed.

-

Powder X-ray Diffraction (PXRD): This technique is used for phase identification and to check the purity of the synthesized material. The resulting diffraction pattern serves as a fingerprint of the crystalline solid.[8]

-

Single-Crystal X-ray Diffraction: This powerful technique provides the precise atomic coordinates and unit cell parameters, leading to a complete three-dimensional model of the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected at a controlled temperature, often low temperature (e.g., 123 K), to minimize thermal vibrations.[3]

-

Data Processing: The collected diffraction intensities are processed to yield a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic positions and thermal parameters.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the dehydration and decomposition behavior of tricalcium dicitrate tetrahydrate. TGA measures the change in mass as a function of temperature, revealing the loss of water molecules.[7] DSC measures the heat flow associated with thermal transitions, providing information on dehydration and decomposition temperatures.[7] Studies have shown that the four water molecules are lost in distinct steps, confirming the different environments of the water molecules within the crystal structure.[7]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for tricalcium dicitrate tetrahydrate, as reported in the literature.

| Parameter | Value | Reference |

| Chemical Formula | Ca₃(C₆H₅O₇)₂·4H₂O | [2][3][6] |

| Formula Weight | 570.49 g/mol | [6][9] |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| a | 5.9466(4) Å | [3] |

| b | 10.2247(8) Å | [3] |

| c | 16.6496(13) Å | [3] |

| α | 72.213(7)° | [3] |

| β | 79.718(7)° | [3] |

| γ | 89.791(6)° | [3] |

| Volume | 947.06(13) ų | [3] |

| Z | 2 | [3] |

| Density (calculated) | 2.00 g/cm³ | [6] |

Implications for Drug Development and Formulation

A detailed understanding of the crystal structure of tricalcium dicitrate tetrahydrate provides invaluable insights for drug development and formulation professionals:

-

Quality Control: The powder X-ray diffraction pattern serves as a crucial tool for identifying the correct polymorphic form and ensuring batch-to-batch consistency.

-

Stability: Knowledge of the dehydration pathway, as determined by thermal analysis, is essential for defining appropriate storage conditions and predicting the shelf-life of the formulated product.

-

Bioavailability: While calcium citrate generally has good bioavailability, understanding its dissolution behavior, which is linked to its crystal structure, is important for optimizing drug delivery.[6]

-

Formulation Development: The mechanical properties, such as compressibility, are directly influenced by the crystal structure. This knowledge aids in the rational design of tablet formulations with optimal hardness and disintegration characteristics.

Conclusion

The crystal structure of tricalcium dicitrate tetrahydrate is a testament to the intricate interplay of ionic and hydrogen bonding that governs the solid-state properties of pharmaceutical materials. Through the application of advanced analytical techniques, particularly X-ray diffraction, a detailed atomic-level understanding has been achieved. This knowledge is not merely academic; it forms the scientific foundation for the rational development, manufacture, and quality control of pharmaceutical products and food ingredients containing this vital calcium salt. As the demand for well-characterized and reliable materials continues to grow, the principles of crystal structure analysis will remain indispensable.

References

- Ataman Kimya.

-

Wikipedia. Calcium citrate. [Link]

-

ResearchGate. Crystal structures of tricalcium citrates | Request PDF. [Link]

-

ResearchGate. Crystal Structure, Synthesis, and Properties of tri-Calcium di-Citrate tetra-Hydrate [Ca3(C6H5O7)2(H2O)2]·2H2O. [Link]

-

OSTI.GOV. Crystal structures of tricalcium citrates (Journal Article). [Link]

-

ScienceDirect. Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility. [Link]

-

The Good Scents Company. tricalcium dicitrate tetrahydrate calcium 2-hydroxypropane-1,2,3-tricarboxylate (3:2). [Link]

-

R Discovery. Crystal structures of tricalcium citrates. [Link]

-

PubChem. Tricalcium Citrate | C12H10Ca3O14 | CID 13136. [Link]

-

ResearchGate. XRD pattern of CaCit: (a) CaCit nanocrystal, (b) CaCit hydrate (JCPDF... | Download Scientific Diagram. [Link]

-

Castor International. Tricalcium citrate tetrahydrate (TCC). [Link]

-

PubChem. Calcium citrate tetrahydrate | C12H18Ca3O18 | CID 5282392. [Link]

-

A&C Chemicals. The Science Behind Calcium Citrate: Properties and Applications Explained. [Link]

-

Caltrate. Calcium Carbonate vs Calcium Citrate. [Link]

-

Jungbunzlauer. Tricalcium Citrate | Mineral Salts | MINERALS & SOLUTIONS. [Link]

Sources

- 1. Tricalcium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Calcium Carbonate vs Calcium Citrate | Caltrate [caltrate.com]

- 5. Crystal structures of tricalcium citrates (Journal Article) | OSTI.GOV [osti.gov]

- 6. Calcium citrate - Wikipedia [en.wikipedia.org]

- 7. nano.ku.dk [nano.ku.dk]

- 8. researchgate.net [researchgate.net]

- 9. Tricalcium citrate tetrahydrate (TCC) | Castor International [castor-international.nl]

Vibrational Spectroscopic Analysis of Calcium Citrate: A Guide to FTIR and Raman Techniques

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium citrate, the calcium salt of citric acid, is a widely utilized compound in the pharmaceutical industry as a calcium supplement and in the food industry as a preservative and firming agent.[1] Its clinical efficacy and manufacturing consistency are critically dependent on its physicochemical properties, including crystalline form (polymorphism), hydration state, and chemical purity. Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers powerful, non-destructive, and rapid analytical solutions for the comprehensive characterization of calcium citrate.[2][3][4]

These techniques probe the fundamental vibrational modes of a molecule, providing a unique spectral "fingerprint" that is exquisitely sensitive to changes in molecular structure, bonding, and the local chemical environment. This guide provides a detailed exploration of the theoretical principles, experimental methodologies, and practical applications of FTIR and Raman spectroscopy in the analysis of calcium citrate, designed to empower researchers and quality control professionals in leveraging these techniques for robust material characterization.

Fundamental Principles of Vibrational Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that both measure the vibrational energies of molecules. However, they are governed by different selection rules, often resulting in different vibrational modes being active in each technique.

-

FTIR Spectroscopy: This technique is based on the absorption of infrared radiation by a molecule. For a vibrational mode to be "IR active," it must cause a change in the molecule's net dipole moment. Functional groups with strong dipoles, such as the hydroxyl (-OH) and carboxylate (-COO⁻) groups abundant in calcium citrate, typically produce strong absorption bands in an FTIR spectrum.

-

Raman Spectroscopy: This is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the energy difference corresponding to the energy of a molecular vibration. For a mode to be "Raman active," it must cause a change in the molecule's polarizability. Symmetric vibrations and bonds involving non-polar groups, such as the C-C backbone, often produce strong Raman signals. Water is a very weak Raman scatterer, making it an excellent solvent for Raman analysis of aqueous samples.[5]

The Structure of Calcium Citrate: A Spectroscopic Perspective

The interpretation of calcium citrate's vibrational spectra is rooted in its molecular structure. The citrate anion possesses three carboxylate groups and one hydroxyl group. In calcium citrate, the negatively charged oxygen atoms of the carboxylate groups coordinate with the Ca²⁺ ions. This interaction is not a simple ionic bond; it involves specific coordination geometries that significantly influence the vibrational frequencies.

The coordination between a metal cation and a carboxylate group can be classified into several types, including ionic, unidentate, bidentate, and bridging.[6] The frequency separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching modes of the carboxylate group is a key diagnostic tool for determining this coordination, as the geometry affects the electron distribution in the C-O bonds.[6][7][8]

Furthermore, calcium citrate can exist in various hydrated forms, such as the tetrahydrate and hexahydrate, and potentially as different polymorphs (different crystal structures of the same chemical compound).[9][10][11] These different solid-state forms will exhibit distinct spectral features, particularly in the low-frequency region of the Raman spectrum, which is sensitive to crystal lattice vibrations (phonons).[12][13]

Experimental Methodologies: A Practical Guide

The quality of spectroscopic data is directly dependent on proper sample preparation and data acquisition.

Sample Preparation

For FTIR Spectroscopy:

-

Potassium Bromide (KBr) Pellet Method: This is a traditional method for analyzing solid samples.

-

Protocol: Gently grind 1-2 mg of the calcium citrate sample with approximately 150-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogenous mixture is obtained.[9]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet.

-

Mount the pellet in the spectrometer's sample holder for analysis.

-

Rationale: This method reduces scattering effects from solid particles, yielding high-quality spectra. However, the hygroscopic nature of KBr requires careful handling to avoid moisture contamination, and the applied pressure can sometimes induce polymorphic transformations.

-

-

Attenuated Total Reflectance (ATR) Method: ATR is a modern, rapid technique requiring minimal sample preparation.

-

Protocol: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

-

Place a small amount of the calcium citrate powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

-

Rationale: The IR beam penetrates a few microns into the sample, making it an excellent surface-sensitive technique. It eliminates the need for sample dilution and pressing, making it ideal for high-throughput screening.[4]

-

For Raman Spectroscopy:

-

Direct Solid Analysis: Raman spectroscopy offers unparalleled ease of sample preparation.

-

Protocol: Place a small amount of the calcium citrate powder into a glass vial, onto a microscope slide, or directly on the sample stage.

-

Focus the laser onto the sample.

-

Acquire the spectrum.

-

Rationale: Glass is a weak Raman scatterer, allowing for measurement directly through containers.[5] This, combined with the technique's insensitivity to water, makes it highly versatile. Care must be taken to avoid sample fluorescence or degradation by adjusting laser power and exposure time.

-

Experimental Workflow Visualization

Below are diagrams illustrating the typical workflows for FTIR and Raman analysis of a solid calcium citrate sample.

Caption: Experimental Workflow for Raman Analysis.

Spectral Interpretation of Calcium Citrate

The vibrational spectra of calcium citrate are rich with information. The key is to assign the observed bands to the specific molecular motions responsible for them.

FTIR Spectrum

The FTIR spectrum of calcium citrate is typically dominated by features from the hydroxyl and carboxylate groups.

-

O-H Stretching Region (3600 - 3000 cm⁻¹): A broad and intense band is observed in this region, which is characteristic of the O-H stretching vibrations (νOH) from both the tertiary hydroxyl group of the citrate molecule and the water of hydration. [14][15]The breadth of this peak is due to extensive hydrogen bonding within the crystal structure. For example, bands have been reported around 3482 cm⁻¹,[14] 3479 cm⁻¹, and 3176 cm⁻¹. [15]* C=O and C-O Stretching (Carboxylate Region, 1650 - 1350 cm⁻¹): This is the most diagnostic region. Instead of a sharp C=O stretch around 1700 cm⁻¹ (as seen in citric acid), deprotonated carboxylate groups give rise to two distinct vibrations:

-

Asymmetric Stretch (ν_as(COO⁻)): Typically a very strong and often broad band found around 1580-1595 cm⁻¹. [9][14]The infrared activity for this mode is significantly high. [15] * Symmetric Stretch (ν_s(COO⁻)): A strong band usually located around 1440 cm⁻¹. [14][15] The interaction with the calcium ion causes a splitting of the characteristic absorption peaks of the carboxylate ions. [15]This splitting can be due to the strong coupling effect between the vibrations. [15]* Fingerprint Region (< 1200 cm⁻¹): This region contains a complex series of bands arising from C-C and C-O stretching, as well as various O-C-O and C-C-O bending and deformation modes, which are highly specific to the overall molecular structure and crystal packing.

-

Raman Spectrum

The Raman spectrum provides complementary information, often highlighting the more symmetric vibrations.

-

Carboxylate Symmetric Stretch (ν_s(COO⁻)): This mode, appearing around 1437 cm⁻¹, is typically very strong and sharp in the Raman spectrum, making it an excellent diagnostic peak. [15]* C-C Backbone Vibrations: The stretching and bending modes of the carbon skeleton of the citrate molecule are often more prominent in the Raman spectrum than in the FTIR.

-

Low-Frequency Modes (< 400 cm⁻¹): This region contains vibrations related to the entire crystal lattice (phonon modes). These modes are extremely sensitive to the crystalline arrangement and are therefore invaluable for differentiating between polymorphs and hydrates. [13]

Summary of Vibrational Band Assignments

| Wavenumber Range (cm⁻¹) | Assignment | Predominant Activity | Notes |

| 3600 - 3000 | ν(O-H) from -OH and H₂O | FTIR | Broad band due to hydrogen bonding. [14][15] |

| 1610 - 1570 | ν_as(COO⁻) Asymmetric Stretch | FTIR | Very strong intensity. Position indicates coordination with Ca²⁺. [9][14][15] |

| 1450 - 1430 | ν_s(COO⁻) Symmetric Stretch | FTIR & Raman | Often the strongest peak in the Raman spectrum. [14][15] |

| < 1200 | C-C, C-O stretching, various bending modes | FTIR & Raman | Complex "fingerprint" region, unique to the specific structure. |

| < 400 | Lattice Vibrations (Phonons) | Raman | Highly sensitive to polymorphism and hydration state. [13] |

Applications in Drug Development and Quality Control

The sensitivity and specificity of FTIR and Raman spectroscopy make them indispensable tools throughout the pharmaceutical lifecycle.

-

Polymorph and Hydrate Screening: Different crystalline forms of a drug substance can have vastly different solubilities and bioavailabilities. Raman and FTIR spectroscopy are frontline techniques for identifying and differentiating these forms. [12][16][17]For instance, the transition between calcium citrate tetrahydrate and other hydrated or anhydrous forms can be monitored by observing changes in the O-H stretching region (FTIR) and the low-frequency lattice modes (Raman). [11]

-

Raw Material Identification (QA/QC): Both techniques can be used for rapid identity confirmation of incoming raw materials. [2][3]A spectrum of an incoming batch can be quickly compared against a reference spectrum of known, high-quality calcium citrate. This provides a pass/fail assessment in minutes, ensuring the correct material enters the manufacturing stream.

-

Process Analytical Technology (PAT): Raman spectroscopy, with its ability to use fiber optic probes and measure non-invasively, is well-suited for PAT applications. [16]It can be used for the in-line, real-time monitoring of crystallization processes to ensure that the correct and desired polymorphic form of calcium citrate is being produced consistently.

-

Detection of Impurities: The presence of unreacted citric acid or other related impurities can be detected by the appearance of characteristic bands, such as the C=O stretch of the carboxylic acid group (~1700-1750 cm⁻¹), which would be absent in pure calcium citrate. [9]

Conclusion

FTIR and Raman spectroscopy are robust, reliable, and information-rich analytical techniques that provide a comprehensive understanding of calcium citrate's physicochemical properties. Their complementary nature allows for a full vibrational analysis, from the specific functional groups (FTIR) to the carbon skeleton and crystal lattice structure (Raman). For researchers, scientists, and drug development professionals, mastering these techniques is essential for ensuring the quality, stability, and efficacy of calcium citrate-containing products, from initial raw material qualification to final dosage form analysis.

References

-

Spectroscopic and X-ray structural investigations of the active calcium preparation. (2023). E3S Web of Conferences. [Link]

-

Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. SciSpace. [Link]

-

Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate. [Link]

-

Modeling the IR spectra of aqueous metal carboxylate complexes: Correlation between bonding geometry and stretching mode wavenumber shifts. Minerva Access. [Link]

-

FTIR Spectra (a) calcium citrate (b) tablet sample. ResearchGate. [Link]

-

Understanding the Vibrational Structure and Ultrafast Dynamics of the Metal Carbonyl Precatalyst [Mn(ppy)(CO)4]. ACS Physical Chemistry Au. [Link]

-

IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. [Link]

-

FTIR and Raman spectra of the nano-calcium citrate (A) Raman spectra of... ResearchGate. [Link]

-

Spectroscopic and X-ray structural investigations of the active calcium preparation. E3S Web of Conferences. [Link]

-

FTIR spectra of (a) calcium citrate nanoparticles, (b) 2a, (c) reaction... ResearchGate. [Link]

-

FTIR spectra of calcium citrate products prepared in the presence of... ResearchGate. [Link]

-

Studying Polymorphs and Monitoring Polymorphic Transitions. AZoM. [Link]

-

Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility. Food Chemistry. [Link]

-

Raman Spectroscopy and Polymorphism. Spectroscopy Online. [Link]

-

Applications of FT-Raman Spectroscopy in the Quality Assurance/Quality Control (QA/QC) of. CRIBF. [Link]

-

CALCIUM CITRATE. Food and Agriculture Organization of the United Nations. [Link]

-

Raman Spectroscopy and Polymorphism. LBT Scientific. [Link]

-

Raman spectra of carbons obtained from mixtures of calcium citrate with melamine (MELCIT) or cysteine (CYSCIT). ResearchGate. [Link]

-

Polymorphism Studied by Lattice Phonon Raman Spectroscopy and Statistical Mixture Analysis Method. Application to Calcium Carbonate Polymorphs during Batch Crystallization. ACS Publications. [Link]

-

Applications of Raman spectroscopy in pharmaceutical analysis. ResearchGate. [Link]

-

FTIR/NIR/Raman in Bio/Pharmaceutical Analysis. Thermo Fisher Scientific. [Link]

-

The Raman spectrum of CaCO3 polymorphs calcite and aragonite: A combined experimental and computational study. University of Turin. [Link]

-

FT-IR and Raman spectroscopic analysis of a calcium fructoborate sample. ResearchGate. [Link]

-

Revisiting the Raman Spectra of Carbonate Minerals. MDPI. [Link]

-

X-Ray Diffraction and Infrared Spectroscopy Data Review Analyses of the Calcium Phosphates. Biointerface Research in Applied Chemistry. [Link]

-

FT-IR and Raman spectroscopic analysis of a calcium fructoborate sample. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. [Link]

-

The Raman spectrum of CaCO3 polymorphs calcite and aragonite: A combined experimental and computational study. AIP Publishing. [Link]

Sources

- 1. fao.org [fao.org]

- 2. aensiweb.com [aensiweb.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 7. scispace.com [scispace.com]

- 8. DSpace [minerva-access.unimelb.edu.au]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Spectroscopic and X-ray structural investigations of the active calcium preparation | E3S Web of Conferences [e3s-conferences.org]

- 11. nano.ku.dk [nano.ku.dk]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. azom.com [azom.com]

- 17. Portable Raman Spectroscopy for the Study of Polymorphs and Monitoring Polymorphic Transitions | Metrohm [metrohm.com]

An In-depth Technical Guide to the Determination of Elemental Calcium in Calcium Citrate

Abstract

The accurate quantification of elemental calcium in calcium citrate is a critical parameter for quality control in the pharmaceutical and nutraceutical industries. This guide provides a comprehensive overview of the principal analytical methodologies for this determination, designed for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings and provide detailed, field-proven protocols for the pharmacopeial standard method of complexometric EDTA titration, as well as instrumental methods such as Atomic Absorption (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The causality behind experimental choices, method validation, and selection criteria are discussed to ensure scientific integrity and robust, reproducible results.

Introduction: The Analytical Imperative

Significance of Calcium Citrate

Calcium citrate is a widely utilized calcium salt of citric acid, valued in pharmaceutical supplements and food fortification for its high bioavailability compared to other sources like calcium carbonate.[1][2] Its effective use hinges on the precise delivery of elemental calcium, making its accurate quantification a non-negotiable aspect of product development and quality assurance.

Chemical Structure and Theoretical Calcium Content

The most common form is calcium citrate tetrahydrate, with the chemical formula Ca₃(C₆H₅O₇)₂·4H₂O.[3] Understanding this structure is fundamental to the analytical process.

-

Molar Mass (Anhydrous): 498.43 g/mol [6]

Based on these molar masses and the atomic weight of calcium (40.078 g/mol ), the theoretical elemental calcium content can be calculated:

| Form | Molar Mass ( g/mol ) | Total Mass of Calcium (3 x 40.078 g/mol ) | Theoretical Elemental Calcium (%) |

| Anhydrous | 498.43 | 120.234 | 24.1% |

| Tetrahydrate | 570.49 | 120.234 | 21.1% |

These theoretical values serve as the benchmark against which all analytical results are compared. Commercial supplements often cite the 21% value, indicating the use of the tetrahydrate form.[1][6][9]

The Need for Rigorous Quantification

Regulatory compliance (e.g., United States Pharmacopeia - USP), product efficacy, and consumer safety all demand precise and accurate measurement of the elemental calcium content. An assay ensures that the product meets label claims and delivers the intended therapeutic or nutritional dose.

Gold Standard Method: Complexometric EDTA Titration

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is the universally recognized standard method for calcium determination, cited in numerous pharmacopeias.[10][11] It is a robust, cost-effective, and highly accurate technique when performed correctly.[12]

Principle of Chelation

EDTA is a hexadentate ligand, meaning it can form six bonds with a metal ion, creating a very stable, 1:1 water-soluble complex called a chelate.[12][13] The titration's success relies on the fact that the Ca²⁺-EDTA complex is significantly more stable than the complex formed between Ca²⁺ and the indicator dye.[14]

The core reaction is: Ca²⁺ + [EDTA]⁴⁻ → [Ca-EDTA]²⁻

Causality of Experimental Conditions

The protocol is not merely a series of steps; each condition is critical for the reaction's stoichiometry and the visibility of the endpoint.

-

High pH (12-13): This is the most critical parameter. It is achieved by adding a strong base like sodium hydroxide.[15] At this high pH, two things happen:

-

Indicator Selection: Hydroxy naphthol blue is the indicator of choice in the USP monograph.[10] In the presence of Ca²⁺ at pH 12-13, it forms a reddish-pink complex.[18][19] When all the Ca²⁺ has been chelated by the more powerful EDTA titrant, the indicator is released back to its free form, resulting in a sharp color change to a deep blue endpoint.[19][20]

Detailed Experimental Protocol (Harmonized USP Approach)

This protocol is adapted from the official USP monograph for Calcium Citrate.[10]

Reagents & Preparation:

-

0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution): Prepare and standardize against primary standard calcium carbonate as per USP general chapter <391>.

-

3 N Hydrochloric Acid: Standard laboratory reagent.

-

1 N Sodium Hydroxide: Standard laboratory reagent.

-

Hydroxy Naphthol Blue Indicator: Use a high-purity grade reagent.

Procedure:

-

Sample Preparation: Accurately weigh about 350 mg of Calcium Citrate, previously dried at 150°C to a constant weight.

-

Dissolution: Transfer the sample to a 250 mL beaker. Add 10 mL of water and 2 mL of 3 N hydrochloric acid. Stir until fully dissolved. Dilute with deionized water to approximately 100 mL.

-

Initial Titration: While stirring (a magnetic stirrer is recommended), add approximately 30 mL of 0.05 M EDTA VS from a 50-mL buret. This step ensures the endpoint is reached with a reasonable titrant volume.

-

pH Adjustment: Add 15 mL of 1 N sodium hydroxide to raise the pH to the required alkaline condition (~pH 12-13).

-

Indicator Addition: Add approximately 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.

-

Final Titration: Continue the titration with 0.05 M EDTA VS dropwise until the color changes sharply from reddish-pink to a distinct blue endpoint. Record the total volume of EDTA used.

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 2.004 mg of elemental Ca.

Elemental Calcium (%) = (V_EDTA × M_EDTA × 40.078 × 100) / (W_sample × 1000)

Where:

-

V_EDTA = Volume of EDTA solution used in mL

-

M_EDTA = Molarity of the standardized EDTA solution

-

40.078 = Molar mass of Calcium ( g/mol )

-

W_sample = Weight of the Calcium Citrate sample in mg

Advanced Instrumental Methods

While titration is the standard, instrumental methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offer higher throughput, greater sensitivity, and the ability to perform multi-element analysis.[21][22]

Atomic Absorption Spectroscopy (AAS)

Principle: AAS measures the absorption of light by free atoms in a gaseous state. A sample solution is nebulized into a flame (air-acetylene for calcium), converting the calcium into free atoms. A hollow-cathode lamp specific for calcium emits light at a characteristic wavelength (422.7 nm), which is absorbed by the atoms in the flame.[23] The amount of light absorbed is directly proportional to the concentration of calcium in the sample.

Causality & Protocol Insights:

-

Sample Digestion: The sample must be fully dissolved, typically using nitric acid, to liberate the calcium ions.[21]

-

Releasing Agent: A critical step in AAS for calcium is the addition of a releasing agent, such as lanthanum chloride, to the sample and standards.[23][24] Why? Anionic species like phosphates and silicates, often present in pharmaceutical formulations, can form stable compounds with calcium in the flame, preventing its atomization and leading to erroneously low results. Lanthanum preferentially binds with these interfering anions, "releasing" the calcium to be atomized and measured accurately.[25]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Principle: ICP-OES is a more powerful emission-based technique. The sample is introduced into an argon plasma torch, which reaches temperatures of 6,000-10,000 K. This extreme heat desolvates, atomizes, and excites the calcium atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light is measured to determine the calcium concentration.[26][27]

Advantages & Protocol Insights:

-

Matrix Tolerance: The high temperature of the plasma makes ICP-OES less susceptible to the chemical interferences that affect AAS, often eliminating the need for releasing agents.[27][28]

-

Multi-Element Capability: ICP-OES can simultaneously measure the concentration of dozens of elements, making it highly efficient for comprehensive quality control (e.g., assaying for calcium while screening for heavy metal contaminants like lead).[22]

-

Sample Preparation: Similar to AAS, a full acid digestion (e.g., microwave-assisted) is required to prepare the sample for introduction into the plasma.[26][28]

Method Validation and Selection

Method validation is essential to ensure that the chosen analytical procedure is fit for its intended purpose. Key validation parameters, as defined by ICH guidelines, include accuracy, precision, linearity, and robustness.[29][30]

Method Comparison

| Parameter | Complexometric Titration | Atomic Absorption (AAS) | ICP-OES |

| Principle | Chelation & Volumetry | Atomic Absorption | Atomic Emission |

| Accuracy | Excellent | Very Good | Excellent |

| Precision | Excellent (<1% RSD typical) | Very Good (<2% RSD typical) | Excellent (<1% RSD typical) |

| Sensitivity | mg/L (ppm) | mg/L (ppm) | µg/L (ppb) |

| Throughput | Low | Moderate | High |

| Cost/Sample | Low | Moderate | High |

| Interferences | Cationic interferences | Chemical (anionic) | Spectral (fewer chemical) |

| Expertise | Moderate | Moderate to High | High |

Choosing the Right Method

-

For QC/Release Testing: Complexometric EDTA titration remains the ideal choice due to its high accuracy, low cost, and status as a pharmacopeial method. Its self-validating nature with a clear, stoichiometric endpoint provides a high degree of trustworthiness.

-

For R&D and Impurity Profiling: ICP-OES is superior. Its ability to perform rapid, multi-element analysis is invaluable for formulation development, stability studies, and simultaneous testing for nutritional elements and toxic impurities.

-

For Intermediate Needs: AAS serves as a reliable instrumental method that is more sensitive than titration but less complex and costly than ICP-OES. It is an excellent choice for labs that need instrumental capabilities without the high throughput demands suited to ICP-OES.[21][31]

Conclusion

The determination of elemental calcium in calcium citrate can be accomplished with high fidelity using several well-established analytical techniques. The foundational complexometric EDTA titration offers unparalleled accuracy and cost-effectiveness for routine quality control, grounded in clear chemical principles. For applications requiring higher throughput, enhanced sensitivity, or multi-elemental analysis, instrumental methods like AAS and ICP-OES provide powerful alternatives. The selection of the optimal method depends on a careful consideration of the specific application, available resources, and the required data quality objectives. In all cases, adherence to validated protocols and a thorough understanding of the underlying scientific principles are paramount to generating reliable and defensible results.

References

- Calcium citrate - Grokipedia. (n.d.).

- HYDROXY NAPTHOL BLUE indicator for calcium determination - RXCHEMICALS. (n.d.).